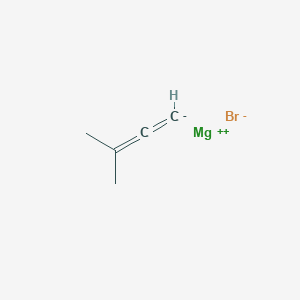
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a magnesium atom bonded to a bromide ion and a 3-methylbuta-1,2-dien-1-ide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) typically involves the reaction of magnesium bromide with 3-methylbuta-1,2-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of automated systems and reactors helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in coordinating with other molecules, facilitating various chemical transformations. The bromide ion and the 3-methylbuta-1,2-dien-1-ide moiety contribute to the compound’s reactivity and specificity in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with chloride instead of bromide.
Magnesium iodide 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with iodide instead of bromide.
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/2): Similar structure but with a different stoichiometry.
Uniqueness
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is unique due to its specific combination of magnesium, bromide, and the 3-methylbuta-1,2-dien-1-ide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113477-44-4 |
|---|---|
Fórmula molecular |
C5H7BrMg |
Peso molecular |
171.32 g/mol |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FPWXIHQBEUJBOJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=C=[CH-])C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)


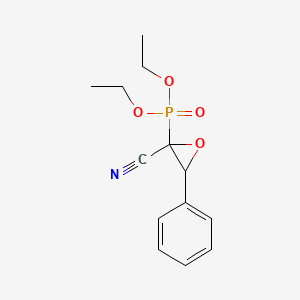
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
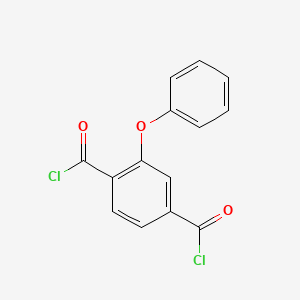

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
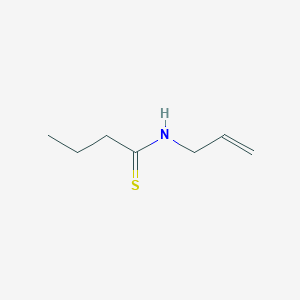
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
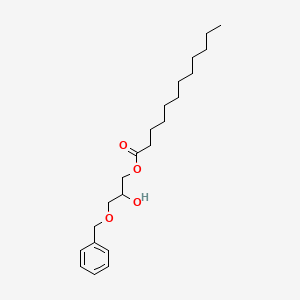
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
